(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol

Bronchodilation Duration of action Guinea-pig histamine bronchospasm

(1R)-2-(tert-Butylamino)-1-(2-chlorophenyl)ethanol (CAS 41570-61-0 free base; CAS 56776-01-3 hydrochloride) is the pharmacologically active (R)-enantiomer of the long-acting β2-adrenoceptor agonist (LABA) tulobuterol. Marketed as a once-daily transdermal patch (Hokunalin®/Brelomax®) for asthma and COPD, this chiral aryl ethanolamine is distinguished by its partial agonist profile at the β2 receptor, an intrinsically extended duration of action exceeding 24 hours, and enantiomer-specific pharmacology that differs markedly from its (S)-counterpart.

Molecular Formula C12H18ClNO
Molecular Weight 227.73 g/mol
Cat. No. B119302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol
Molecular FormulaC12H18ClNO
Molecular Weight227.73 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC=CC=C1Cl)O
InChIInChI=1S/C12H18ClNO/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13/h4-7,11,14-15H,8H2,1-3H3/t11-/m0/s1
InChIKeyYREYLAVBNPACJM-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Spec Guide: (1R)-2-(tert-Butylamino)-1-(2-Chlorophenyl)ethanol (R-Tulobuterol) – Chiral Long-Acting β2-Agonist


(1R)-2-(tert-Butylamino)-1-(2-chlorophenyl)ethanol (CAS 41570-61-0 free base; CAS 56776-01-3 hydrochloride) is the pharmacologically active (R)-enantiomer of the long-acting β2-adrenoceptor agonist (LABA) tulobuterol [1]. Marketed as a once-daily transdermal patch (Hokunalin®/Brelomax®) for asthma and COPD, this chiral aryl ethanolamine is distinguished by its partial agonist profile at the β2 receptor, an intrinsically extended duration of action exceeding 24 hours, and enantiomer-specific pharmacology that differs markedly from its (S)-counterpart [2][3][4]. Unlike the racemate, procurement of the single (1R)-enantiomer is essential for applications requiring stereochemically defined agonist activity.

Why Generic β2-Agonist Substitution Fails: Quantified Differentiation for (1R)-2-(tert-Butylamino)-1-(2-Chlorophenyl)ethanol Procurement


Class-level interchangeability among β2-agonists is precluded by three quantifiable divergence points specific to the (1R)-enantiomer of tulobuterol. First, this compound is a weak partial agonist (intrinsic efficacy << salbutamol, formoterol, salmeterol), producing a fundamentally different receptor activation–desensitization relationship that determines its suitability as a controller rather than a reliever agent [1]. Second, the (1R)-enantiomer delivers the full β2-agonistic pharmacophore, whereas the (S)-enantiomer is devoid of bronchodilator activity and instead exerts distinct—and potentially adverse—effects on bone metabolism, making racemic substitution pharmacologically unsound [2]. Third, the pharmacokinetic profile is inextricably linked to the transdermal delivery system design; the compound achieves 82–90% absorption over 24 hours with a Tmax of 9–12 hours, a profile not replicated by inhaled or oral alternatives such as salbutamol (Tmax < 1 hour) [3]. These dimensions—partial agonism, enantiomer-specific pharmacology, and formulation-dependent PK—render generic β2-agonist substitution scientifically invalid.

Quantitative Evidence Guide: Head-to-Head Differentiation of (1R)-2-(tert-Butylamino)-1-(2-Chlorophenyl)ethanol Against Closest β2-Agonist Analogs


Bronchodilator Duration: >10-Fold Longer Than Isoproterenol and Salbutamol In Vivo

In a direct comparative study using histamine-induced bronchospasm in anesthetized guinea pigs, the bronchodilating effect of C-78 (tulobuterol hydrochloride) was sustained more than 10 times as long as those of isoproterenol and salbutamol [1]. While the peak bronchodilator potency of C-78 was 2–10 times stronger than clorprenaline and considerably weaker than isoproterenol, the duration advantage was decisive: the effect persisted well beyond the time window in which isoproterenol and salbutamol effects had fully dissipated [1]. This duration advantage was particularly pronounced on oral administration, where C-78 was much more potent than comparators [1].

Bronchodilation Duration of action Guinea-pig histamine bronchospasm In vivo pharmacology

β2-Adrenoceptor Binding Affinity: Superior High-Affinity Binding Ratio Versus Terbutaline and Salbutamol

In radioligand binding studies using ³H-dihydroalprenolol (³H-DHA) on pulmonary membranes, tulobuterol exhibited a high-affinity binding site Kd of 1.5 × 10⁻⁷ M, comparable to terbutaline (1.6 × 10⁻⁷ M) and superior to salbutamol (9.4 × 10⁻⁷ M) [1]. Critically, 64.6% of total binding was inhibited with high affinity by tulobuterol, versus 61.7% for salbutamol and only 21.9% for terbutaline [1]. From the combined ratio of high- and low-affinity binding sites and Kd values, tulobuterol appeared the most potent drug with respect to binding to the β2-adrenoceptor among the three comparators [1]. In an independent assay using immobilized Halo-tag-fused human β2-adrenoceptor, tulobuterol demonstrated a Kd of 6.80 nM in displacement of [³H]-CGP12177 [2].

Radioligand binding β2-adrenoceptor Kd High-affinity binding sites

Intrinsic Efficacy Ranking: Weak Partial Agonist Profile Distinguishes Tulobuterol from Full/Strong Agonists

When intrinsic efficacy was measured as the maximum relaxation response against 1 μM methacholine-induced contraction in guinea-pig tracheal smooth muscle, the rank order was: isoproterenol = procaterol = formoterol > salbutamol > salmeterol >> tulobuterol [1]. Tulobuterol occupies the lowest position among clinically used β2-agonists, classifying it as a weak partial agonist [1]. Critically, β2-adrenergic desensitization induced by continuous exposure to long-acting β2-agonists was directly proportional to intrinsic efficacy; consequently, tulobuterol produced the least receptor desensitization among LABAs tested (formoterol, salmeterol, tulobuterol) [1]. Furthermore, under conditions of impaired β2-adrenoceptor function, reduced responsiveness to short-acting reliever agonists was inversely proportional to intrinsic efficacy, meaning that pretreatment with tulobuterol preserved the greatest subsequent response to rescue medication [1].

Intrinsic efficacy Partial agonism β2-adrenoceptor desensitization Tracheal smooth muscle

Enantiomer-Specific Pharmacology: Only the (1R)-Enantiomer Delivers β2-Agonist Activity; (S)-Enantiomer is Inactive and Differentially Affects Bone

In a 4-week repeated-dose study in female young rats, subcutaneous injection of (−)-(R)-tulobuterol (10 mg/kg/day) significantly increased body weight and decreased fat versus vehicle control, whereas (+)-(S)-tulobuterol at the same dose did not [1]. The (R)-enantiomer increased heart and skeletal muscle mass and shifted muscle LDH isoenzyme from H-type to M-type and myosin heavy chain isoform from slow to fast type [1]. Conversely, the (S)-enantiomer decreased bone mineral density with a concomitant increase in urinary deoxypyridinoline excretion, a marker of bone resorption [1]. In vitro, (S)-tulobuterol generated more osteoclast-like cells in co-culture than (R)-tulobuterol, an effect blocked by the selective β2-antagonist butoxamine [1]. This study represents the first report of divergent enantiomer-specific activities of a β2-agonist on muscle and bone [1].

Chiral pharmacology Enantiomer differentiation (R)-tulobuterol Bone mineral density Muscle anabolism

Transdermal Pharmacokinetics: 82–90% Absorption Over 24 Hours with Tmax 9–12 Hours Enables Once-Daily Dosing

In a comparative pharmacokinetic study in healthy male volunteers, tulobuterol administered via transdermal patch demonstrated a mean absorption of 82–90% over 24 hours after a single dose and 82–85% during repeated dosing [1]. The Tmax for transdermal delivery was approximately 9–12 hours, with an absorption lag-time of about 4 hours, enabling once-daily application that covers the early-morning dip in pulmonary function [1]. By contrast, inhaled tulobuterol was rapidly absorbed with a Tmax of 0.8–1.5 hours and mean urinary recovery of only 3–4% as unchanged drug, versus 5–6% for the transdermal route [1]. Tulobuterol did not accumulate during repeated dosing by either route [1].

Transdermal drug delivery Pharmacokinetics Sustained release Tmax Bioavailability

Cardiovascular Safety Margin: Positive Chronotropic Effect <1/1000 of Isoproterenol on Isolated Atria

On isolated atrial preparations, the positive chronotropic and inotropic effects of C-78 (tulobuterol) were less than 1/1000 as potent as those of isoproterenol [1]. This >1000-fold separation between bronchodilator and cardiac stimulant effects provides a quantifiable index of functional β2-selectivity that distinguishes tulobuterol from the non-selective β-agonist isoproterenol. In human volunteer studies, transdermal tulobuterol was well tolerated with only a modest heart rate increase of 10–20 beats·min⁻¹ after five repeated applications of a 4 mg patch [2].

Cardiovascular safety Chronotropic effect β2-selectivity Isolated atrial preparation

Best Research and Industrial Application Scenarios for (1R)-2-(tert-Butylamino)-1-(2-Chlorophenyl)ethanol


Sustained-Release Transdermal Delivery System Development

The unique pharmacokinetic profile—82–90% absorption over 24 hours with a Tmax of 9–12 hours [1]—makes (1R)-tulobuterol the reference LABA for transdermal patch formulation research. Unlike rapidly absorbed inhaled β2-agonists (salbutamol Tmax < 0.5 h, formoterol Tmax ~0.25 h), tulobuterol's intrinsic long duration and predictable transdermal flux enable once-daily dosing that covers the early-morning pulmonary function nadir. Industrial R&D teams developing next-generation sustained-release β2-agonist patches should benchmark against this compound's established absorption kinetics.

β2-Adrenoceptor Desensitization and Tolerance Research

As the weakest partial agonist among clinically available LABAs (intrinsic efficacy rank: isoproterenol = procaterol = formoterol > salbutamol > salmeterol >> tulobuterol) [1], (1R)-tulobuterol is the optimal tool compound for investigating the relationship between agonist intrinsic efficacy and receptor desensitization. Its uniquely low intrinsic efficacy produces the least homologous desensitization and best preserves subsequent responsiveness to short-acting reliever agonists [1]. This profile makes it the compound of choice for academic and pharmaceutical research programs studying β2-AR regulation and tolerance mechanisms.

Chiral Pharmacology Studies of β2-Agonist Enantiomers

The (1R)-enantiomer of tulobuterol is the pharmacologically active stereoisomer responsible for β2-adrenoceptor agonism, while the (S)-enantiomer is inactive as a bronchodilator and exerts distinct, potentially adverse effects on bone metabolism [1]. This enantiomer-specific divergence—the first reported for a β2-agonist on muscle and bone—makes (1R)-tulobuterol an essential reference standard for chiral separation method development, enantiomeric purity analysis, and stereospecific pharmacological studies comparing (R)- vs. (S)-enantiomer effects on musculoskeletal tissues.

Functional β2-Selectivity and Cardiovascular Safety Profiling

With a positive chronotropic effect on isolated atria less than 1/1000 that of isoproterenol [1] and only a modest 10–20 beats·min⁻¹ heart rate increase in humans after repeated 4 mg transdermal dosing [2], (1R)-tulobuterol serves as a benchmark for functional β2-selectivity in cardiovascular safety screening programs. Pharmaceutical companies and CROs conducting cardiac liability assessment of novel β-adrenergic ligands should include this compound as a β2-selective reference standard to contextualize the chronotropic safety margins of new chemical entities.

Quote Request

Request a Quote for (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.